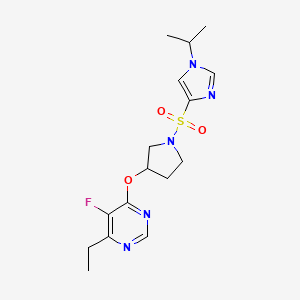

4-ethyl-5-fluoro-6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

4-ethyl-5-fluoro-6-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN5O3S/c1-4-13-15(17)16(19-9-18-13)25-12-5-6-22(7-12)26(23,24)14-8-21(10-20-14)11(2)3/h8-12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIREUJWVSIPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CN(C=N3)C(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-fluoro-6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.

Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using a fluorinating agent like Selectfluor.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative of the imidazole.

Pyrrolidine Attachment: The final step involves the nucleophilic substitution reaction where the pyrrolidine moiety is attached to the pyrimidine core through an ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Sulfides or thiols.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to the presence of the imidazole and pyrrolidine moieties, which are known to interact with biological macromolecules.

Medicine

Medicinally, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could be a candidate for targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethyl-5-fluoro-6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- 4-ethyl-5-fluoro-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- 4-ethyl-5-chloro-6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Uniqueness

The uniqueness of 4-ethyl-5-fluoro-6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of ethyl, fluoro, and sulfonyl-imidazole-pyrrolidine groups makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-Ethyl-5-fluoro-6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrimidine core substituted with an ethyl and a fluorine atom, alongside an imidazole sulfonamide moiety. Its molecular formula is .

Key Structural Features:

- Pyrimidine Ring: Central to its biological activity.

- Fluorine Substitution: Enhances lipophilicity and bioactivity.

- Imidazole-Sulfonamide Group: Potentially involved in binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets, particularly kinases involved in cell signaling pathways. The presence of the imidazole moiety suggests potential interactions with ATP-binding sites, which are critical for kinase inhibition.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies: Compounds with similar structures demonstrated IC50 values ranging from 7.76 µM to 9.76 µM against HCT116 and OVCAR-8 cell lines, indicating effective cancer cell growth inhibition .

Kinase Inhibition

The compound's design suggests potential activity as a kinase inhibitor, which is crucial in cancer therapy. Kinase inhibitors have been extensively studied for their roles in regulating cell proliferation and survival:

- Selectivity: The compound may show selectivity towards certain kinases, enhancing its therapeutic profile while minimizing off-target effects .

Study on Structural Variants

A comparative study evaluated various structural analogs of pyrimidine derivatives, revealing that modifications in the imidazole and pyrimidine rings significantly influenced biological activity. The study highlighted that:

Pharmacokinetics

Pharmacokinetic studies indicated favorable absorption characteristics for compounds with similar scaffolds, suggesting good bioavailability and CNS penetration. This is crucial for developing therapeutic agents targeting neurological conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Antiproliferative IC50 | 7.76 - 9.76 µM |

| Solubility | High (specific values pending further study) |

| Selectivity | High towards specific kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.